N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide
Description
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an indolizine ring and a phthalimide moiety
Properties
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-21(18(24)14-12-15-6-4-5-9-22(15)13-14)10-11-23-19(25)16-7-2-3-8-17(16)20(23)26/h2-9,12-13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKDNQMCWVJZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to enhance the yield . The reaction conditions are optimized to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)aminothiocarbohydrazide: This compound shares the phthalimide moiety and exhibits similar chemical reactivity.
N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide: Another related compound with comparable structural features and applications.
Uniqueness
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylindolizine-2-carboxamide is unique due to its indolizine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
